4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Overview
Description
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: is an organic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound features a benzoic acid moiety substituted with a 5-methyl-1,2,4-oxadiazole ring at the para position. It is known for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit anti-angiogenic properties , suggesting that they may interact with proteins involved in angiogenesis.
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the potential anti-angiogenic properties of 1,2,4-oxadiazoles , it is plausible that this compound could influence pathways related to angiogenesis.
Pharmacokinetics
The compound’s water solubility at 25 degrees celsius is estimated to be 9641 mg/L , which could influence its bioavailability.
Result of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit anticancer activity , suggesting potential cytotoxic effects.
Biochemical Analysis
Biochemical Properties
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenases, which are involved in the inflammatory response. Additionally, this compound can bind to specific protein receptors, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound has been observed to alter gene expression, leading to changes in cellular metabolism and function. For example, this compound can influence the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, inhibiting their catalytic activity. This compound also interacts with transcription factors, altering their ability to regulate gene expression. Additionally, this compound can modulate signal transduction pathways by binding to receptors and influencing downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites may retain some of the biological activity of the parent compound or exhibit different effects. The interaction of this compound with cofactors and other enzymes can influence metabolic flux and alter metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the following steps:
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Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable amidoxime with an acid chloride or carboxylic acid under dehydrating conditions. For example, 5-methyl-1,2,4-oxadiazole can be formed by reacting acetamidine hydrochloride with hydroxylamine hydrochloride in the presence of a base .
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Coupling with Benzoic Acid: The synthesized oxadiazole ring is then coupled with benzoic acid or its derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming carboxylic acids or aldehydes.
Reduction: Reduction of the oxadiazole ring can lead to the formation of corresponding amines or alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), and sulfonation with sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 4-(5-carboxy-1,2,4-oxadiazol-3-yl)benzoic acid.
Reduction: Formation of 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl alcohol.
Substitution: Formation of 4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzoic acid, 4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-bromobenzoic acid, etc.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymers to enhance their thermal stability and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Derivatives of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid have shown potential as antimicrobial agents against various bacterial and fungal strains.
Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry:
Agriculture: It can be used as an intermediate in the synthesis of agrochemicals, such as herbicides and insecticides.
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments with specific color properties.
Comparison with Similar Compounds
- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl alcohol
- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzoic acid
- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-bromobenzoic acid
Comparison:
- Structural Differences: While these compounds share the oxadiazole ring and benzoic acid moiety, they differ in their substituents, which can significantly impact their chemical and biological properties.
- Unique Properties: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-11-9(12-15-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKAUYQBZSOHRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427807 | |
Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95124-68-8 | |
Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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